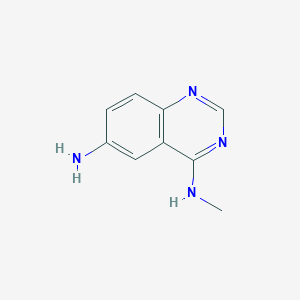
N4-methyl-4,6-Quinazolinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-methyl-4,6-Quinazolinediamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-methyl-4,6-Quinazolinediamine typically involves the reaction of anthranilic acid with formamide under specific conditions. The process can be summarized as follows:
Anthranilic Acid Reaction: Anthranilic acid is treated with formamide to form 2-aminobenzamide.
Cyclization: The 2-aminobenzamide undergoes cyclization to form quinazoline-4,6-diamine.
Methylation: The final step involves the methylation of the quinazoline-4,6-diamine to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. Catalysts and solvents are often employed to optimize the reaction conditions and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
N4-methyl-4,6-Quinazolinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinazoline-4,6-dione derivatives, various amine derivatives, and substituted quinazoline compounds.
Scientific Research Applications
N4-methyl-4,6-Quinazolinediamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, including anticancer, antiviral, and antibacterial properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N4-methyl-4,6-Quinazolinediamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Quinazoline-4,6-diamine
- N4-phenylquinazoline-4,6-diamine
- N2-methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine
Uniqueness
N4-methyl-4,6-Quinazolinediamine is unique due to its specific methylation at the N4 position, which imparts distinct chemical and biological properties. This modification enhances its stability and bioactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-N-methylquinazoline-4,6-diamine |
InChI |
InChI=1S/C9H10N4/c1-11-9-7-4-6(10)2-3-8(7)12-5-13-9/h2-5H,10H2,1H3,(H,11,12,13) |
InChI Key |
DSVJEZURJCYFFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2,6-Difluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B8662856.png)
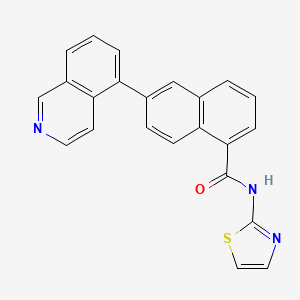
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B8662879.png)
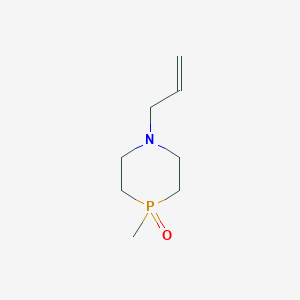
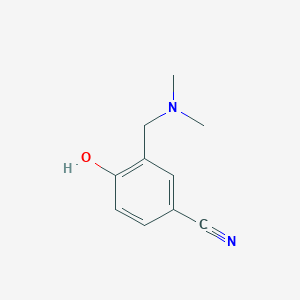
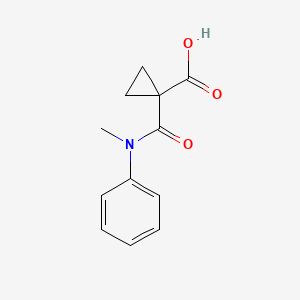
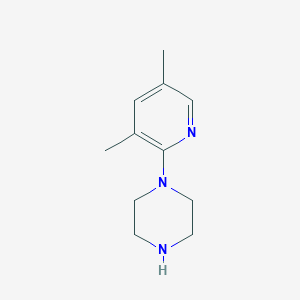
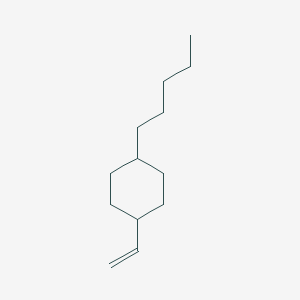
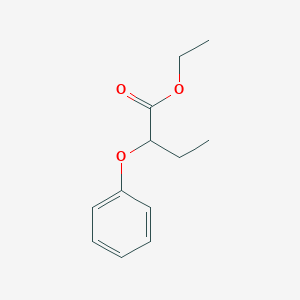
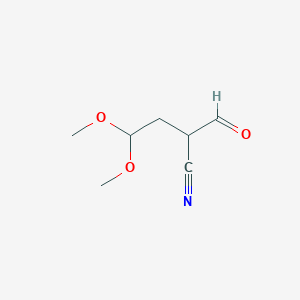
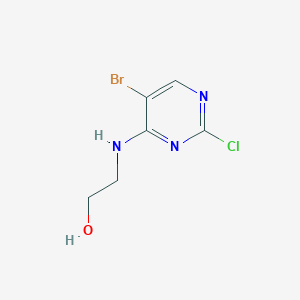
![8-Chloro-6-(2-fluorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine](/img/structure/B8662937.png)
![7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8662944.png)
![1-[(Benzylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8662946.png)
